molecular formula C20H19ClFN3O2S B2479071 3-(4-Chlorophenyl)sulfonyl-6-fluoro-4-(4-methylpiperazin-1-yl)quinoline CAS No. 866871-49-0

3-(4-Chlorophenyl)sulfonyl-6-fluoro-4-(4-methylpiperazin-1-yl)quinoline

Cat. No. B2479071
CAS RN: 866871-49-0
M. Wt: 419.9
InChI Key: OBUBYQAJFVSRPZ-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as quinolines and derivatives. Quinolines are compounds containing a quinoline moiety, a bicyclic heterocycle made up of a benzene ring fused to a pyridine ring .


Synthesis Analysis

The synthesis of such compounds typically involves the reaction of suitable precursors under specific conditions. For instance, a common method for synthesizing quinolines involves the Skraup reaction, which is a chemical reaction used to synthesize quinolines. It is named after the Czech chemist Zdenko Hans Skraup .


Molecular Structure Analysis

Quinolines are bicyclic structures with one benzene ring fused to a pyridine ring. In the case of this specific compound, additional functional groups are attached to the quinoline core, including a chlorophenyl group, a sulfonyl group, a fluorine atom, and a methylpiperazine group .


Chemical Reactions Analysis

Quinolines can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, reductions, and oxidations. The reactivity of a specific quinoline derivative will depend on the nature and position of its substituents .


Physical And Chemical Properties Analysis

The physical and chemical properties of a specific quinoline derivative will depend on its exact structure. In general, quinolines are aromatic and relatively stable. They are often crystalline solids at room temperature .

Scientific Research Applications

Synthesis and Characterization

Synthesis, Spectroscopic, DFT, HSA Binding and Docking Studies : A derivative of 3-(4-Chlorophenyl)sulfonyl-6-fluoro-4-(4-methylpiperazin-1-yl)quinoline, specifically 1,5-Bis(4-chlorophenyl)-3-(2-(4-methylpiperazin-1-yl)quinolin-3-yl)pentane-1,5-dione, was synthesized and characterized using various techniques such as X-ray Crystallography and NMR. The molecule's reactivity sites and biological activity were analyzed through DFT calculations and molecular docking studies, revealing potential binding sites for electrophilic and nucleophilic attacks, and HSA binding values close to experimental data (Murugesan et al., 2021).

Crystal Structure Analysis : The compound Marbofloxacin, a derivative of the quinoline class, was studied for its crystal structure. The study detailed the spatial arrangements and conformations of the molecule, providing insights into its chemical behavior and potential interactions (Shen et al., 2012).

Catalytic Applications

Green Approach for Synthesis of Piperazinyl-Quinolinyl Pyran Derivatives : A nanocrystalline titania-based sulfonic acid material was utilized for the synthesis of derivatives related to this compound. This method, employing solvent-free conditions, highlighted the efficiency, eco-friendliness, and reusability of the catalyst for large-scale production (Murugesan et al., 2016).

Synthesis of Ethyl–Piperazinyl Quinolinyl-(E)-Chalcone Derivatives : Another study capitalized on a titanium-based sulfonic acid catalyst for synthesizing derivatives, showcasing an environmentally benign method and efficient catalytic activity. The research also delved into the characterization of the catalyst and the molecular structure of the synthesized compounds, along with their potential biological applications (Murugesan et al., 2017).

Biological Applications and Drug Development

New Quinoline-Triazole Conjugates with Antiviral Properties against SARS-CoV-2 : Quinoline scaffolds were utilized to design and synthesize small molecules, resulting in compounds that demonstrated high potency against SARS-CoV-2. This study emphasizes the role of quinoline derivatives in developing therapeutic agents for viral infections (Seliem et al., 2021).

Mechanism of Action

The mechanism of action of quinoline derivatives can vary widely and depends on their specific chemical structure. Some quinoline derivatives are used as antimalarial drugs, where they interfere with the life cycle of the malaria parasite .

Safety and Hazards

Like all chemicals, quinoline derivatives should be handled with care. Some quinoline derivatives are known to be toxic and may pose health hazards if not handled properly .

Future Directions

Research into quinoline derivatives is ongoing, with many potential applications in medicine and other fields. For instance, some quinoline derivatives are being investigated for their potential as anticancer drugs .

properties

IUPAC Name

3-(4-chlorophenyl)sulfonyl-6-fluoro-4-(4-methylpiperazin-1-yl)quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClFN3O2S/c1-24-8-10-25(11-9-24)20-17-12-15(22)4-7-18(17)23-13-19(20)28(26,27)16-5-2-14(21)3-6-16/h2-7,12-13H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBUBYQAJFVSRPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=C(C=C4)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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